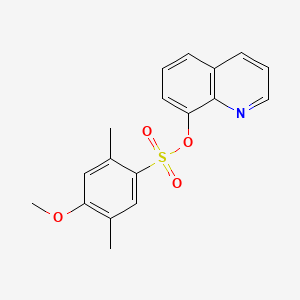

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate, also known as QS-21, is a saponin derivative that has been extensively studied for its adjuvant properties in vaccine development. QS-21 has shown promising results in enhancing the immune response to various antigens and has been used in the development of several vaccines, including those for malaria, HIV, and cancer.

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antitumor effects of quinoline-based compounds, including their ability to target specific pathways involved in cancer progression .

- The presence of the methoxy group in the compound may enhance its antioxidant potential, making it a valuable candidate for further investigation .

- Researchers have studied their impact on inflammatory pathways, cytokine production, and immune responses .

- The compound’s quinoline moiety may contribute to its antimalarial activity, although further studies are needed to validate this .

Anticancer Activity

Antioxidant Properties

Anti-Inflammatory Effects

Antimalarial Potential

Anti-SARS-CoV-2 Activity

Antituberculosis Properties

Wirkmechanismus

Target of Action

Quinoline compounds are known to play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .

Mode of Action

The compound’s mode of action involves a process known as cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile . This process occurs smoothly in the absence of a transition-metal-catalyst, with benzoyl peroxide (BPO) promoting the CDC . The result is the generation of the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .

Biochemical Pathways

The cdc reactions involving inert c–h bond activation have been developed and widely used . These reactions have even rarer dehydro-coupling reactions in which acetonitrile/acetone was used as a reaction substrate .

Result of Action

The result of the compound’s action is the generation of the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides . This transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .

Action Environment

The cdc process occurs smoothly under microwave irradiation , suggesting that the reaction conditions could influence the compound’s action.

Eigenschaften

IUPAC Name |

quinolin-8-yl 4-methoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-12-11-17(13(2)10-16(12)22-3)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQULOBPCJFSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)

![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)